molecular formula C11H13NO2 B11906326 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11906326
M. Wt: 191.23 g/mol
InChI Key: LNPGSIAWGGRXHM-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the tetrahydroquinoline family This compound is characterized by a quinoline core structure with a methyl group at the 1-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly reagents and solvents, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)

InChI Key

LNPGSIAWGGRXHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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